6-Bromo-2,3,4-trifluorophenol
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Overview
Description
6-Bromo-2,3,4-trifluorophenol: is an organofluorine compound with the molecular formula C6H2BrF3O . It is a white solid that is widely used in organic synthesis due to its strong halogenation and fluorination properties. This compound plays a crucial role in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-2,3,4-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method is the bromination of 2,3,4-trifluorophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C. The reaction yields this compound as the major product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3,4-trifluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding fluorophenol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or alkoxide salts are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products:
Substitution Reactions: Products include substituted phenols with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized phenolic derivatives.
Reduction Reactions: Products include dehalogenated fluorophenols.
Scientific Research Applications
6-Bromo-2,3,4-trifluorophenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4-trifluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of enzyme catalysis, alteration of signal transduction, or interference with cellular processes .
Comparison with Similar Compounds
2,3,4-Trifluorophenol: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-2,3,4-trifluorophenol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
2,3,4,5-Tetrafluorophenol:
Uniqueness: 6-Bromo-2,3,4-trifluorophenol is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct reactivity and properties. The combination of halogenation and fluorination enhances its utility in various chemical transformations and applications .
Properties
IUPAC Name |
6-bromo-2,3,4-trifluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAKIHNLNIYLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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